5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both fluorine and iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated pyrrolo[2,3-b]pyridine precursor under specific conditions. The reaction conditions often involve the use of iodine reagents and catalysts to facilitate the iodination process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The fluorine and iodine atoms can form strong interactions with enzymes or receptors, modulating their activity. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both fluorine and iodine atoms in its structure. This dual halogenation provides distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds .
Properties
Molecular Formula |
C7H4FIN2O |
---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
5-fluoro-4-iodo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C7H4FIN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) |
InChI Key |
MCQMCFYBJXUCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)F)I |
Origin of Product |
United States |
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